2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid
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Overview
Description
2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid is a complex organic compound with a unique structure that includes an iodine atom, a cyclohexenyl ring, and a benzenecarboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the introduction of the cyclohexenyl ring and the benzenecarboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodinated organic molecules and derivatives of benzenecarboxylic acid. Examples include:
- 2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl derivatives
- Benzenecarboxylic acid derivatives with different substituents
Uniqueness
What sets 2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-iodo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO3/c1-15(2)7-11(13(16)12(18)8-15)17-10-6-4-3-5-9(10)14(19)20/h3-6,17H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQICGQNMLHVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)I)NC2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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